molecular formula C18H28O B1587690 1-Methoxy-4-(4-pentylcyclohexyl)benzene CAS No. 84952-30-7

1-Methoxy-4-(4-pentylcyclohexyl)benzene

Cat. No. B1587690
CAS RN: 84952-30-7
M. Wt: 260.4 g/mol
InChI Key: YZEXUPSVZPXFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-(4-pentylcyclohexyl)benzene, also known as PCMO, is a chemical compound that belongs to the family of synthetic cannabinoids. This compound has gained significant attention in the scientific community due to its potential applications in research and medicine. PCMO is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Scientific Research Applications

Synthesis and Structural Properties

  • Catalytic Cyclocondensation : The catalytic cyclocondensation of related compounds like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene leads to the formation of pillar[5]arenes with specific conformational properties. These structures are capable of encapsulating guest molecules like CH3CN, which is significant in the field of host-guest chemistry (Kou et al., 2010).

  • Conformational Studies : The axial and equatorial population ratios of similar compounds like 4-methoxycyclohexanone have been studied, contributing to the understanding of molecular conformations in solution, which is crucial for designing molecules with specific physical and chemical properties (Stolow & Giants, 1971).

  • Interactions with BCl3 : Compounds like 1,4-Bis(1-methoxy-1-methylethyl)benzene interact with BCl3, demonstrating complex formation and ion formation mechanisms. These findings are important for understanding the chemistry of inifers, which are used in cationic polymerizations (Dittmer et al., 1992).

Application in Liquid Crystals

  • Study on Nematic Liquid Crystals : Computational studies using density functional theory (DFT) have been conducted on molecules related to 1-Methoxy-4-(4-pentylcyclohexyl)benzene, revealing how the electric field affects molecular polarizability. Such studies are crucial for advancing the field of liquid crystal displays and other optical applications (Upadhyay et al., 2020).

Photoreactivity and Molecular Synthesis

  • Photodehydration and Reactivity Studies : Investigations into the photodehydration of related compounds like 4-methoxy-6-methylene-2,4-cyclohexadien-1-one reveal insights into the reactivity and stability of o-quinone methides. These studies are important for understanding the photochemistry of complex organic molecules (Arumugam & Popik, 2010).

  • Synthesis of Benzene Derivatives : The synthesis process of benzene derivatives, such as 4-(4-pentylcyclohexyl) benzoic acid, from reactions involving cyclohexene and pentanoyl chloride, highlights the potential of these compounds in organic synthesis (Xie Xin-ji, 2003).

Electrosynthesis and Spectroscopic Characterization

  • Electrosynthesis of Polymers : Electrosynthesis of polymers from compounds like 1-methoxy-4-ethoxybenzene shows the potential for creating materials with specific electrical and optical properties. These polymers have applications in electronics and materials science (Moustafid et al., 1991).

Catalysis in Organic Synthesis

  • Palladium Complexes for Cross-Coupling Reactions : The use of palladium complexes, synthesized from related compounds like 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, in Suzuki and Sonogashira cross-coupling reactions, is significant in the field of organic synthesis. This research advances the development of efficient catalysts for the formation of carbon-carbon bonds (Deschamps et al., 2007).

properties

IUPAC Name

1-methoxy-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19-2)14-12-17/h11-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEXUPSVZPXFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389269
Record name 1-methoxy-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(4-pentylcyclohexyl)benzene

CAS RN

84952-30-7
Record name 1-methoxy-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-methoxy-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-4-(4-pentylcyclohexyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-4-(4-pentylcyclohexyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Methoxy-4-(4-pentylcyclohexyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-4-(4-pentylcyclohexyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Methoxy-4-(4-pentylcyclohexyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-4-(4-pentylcyclohexyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.